1-Difluoromethanesulfonyl-4-fluorobenzene
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Overview
Description
1-Difluoromethanesulfonyl-4-fluorobenzene (DFMSF) is a chemical compound that belongs to the class of sulfones. It has a CAS Number of 153698-38-5 and a molecular weight of 210.18 . The IUPAC name for this compound is difluoromethyl 4-fluorophenyl sulfone .
Molecular Structure Analysis
The molecular formula of 1-Difluoromethanesulfonyl-4-fluorobenzene is C7H5F3O2S . The InChI code for this compound is 1S/C7H5F3O2S/c8-5-1-3-6(4-2-5)13(11,12)7(9)10/h1-4,7H .Physical And Chemical Properties Analysis
1-Difluoromethanesulfonyl-4-fluorobenzene is a solid at room temperature . It has a density of 1.432±0.06 g/cm3 . The compound is stored at room temperature .Scientific Research Applications
Organometallic Chemistry
Fluorobenzenes, including 1-Difluoromethanesulfonyl-4-fluorobenzene, are recognized for their applications in organometallic chemistry and transition-metal-based catalysis. Due to the presence of fluorine substituents, these compounds generally bind weakly to metal centers. This property makes them suitable as non-coordinating solvents or easily displaced ligands in organometallic complexes. Such reactions provide perspective for their use not only as solvents but also in contemporary organic synthesis (Pike, Crimmin, & Chaplin, 2017).
Safety and Hazards
properties
IUPAC Name |
1-(difluoromethylsulfonyl)-4-fluorobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O2S/c8-5-1-3-6(4-2-5)13(11,12)7(9)10/h1-4,7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPINLVQNYWNAKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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